molecular formula C27H25N3O5S2 B2652294 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)benzamide CAS No. 361481-83-6

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)benzamide

Cat. No.: B2652294
CAS No.: 361481-83-6
M. Wt: 535.63
InChI Key: KUMKPRVWAWJUBI-UHFFFAOYSA-N
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Description

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)benzamide is a synthetic molecule with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structural features allow it to participate in diverse chemical reactions and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)benzamide involves multi-step organic reactions. Commonly, it begins with the synthesis of the core benzamide structure, followed by the introduction of the thiazol-2-yl group and the dihydroisoquinolin-2(1H)-yl moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, large-scale synthesis of this compound may utilize continuous flow chemistry to ensure efficiency and scalability. High-pressure reactors and advanced purification techniques like chromatography are often employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)benzamide: can undergo various chemical reactions, including:

  • Oxidation: : This compound can be oxidized using agents like potassium permanganate.

  • Reduction: : Sodium borohydride or lithium aluminium hydride may reduce this compound.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can modify its structure.

Common Reagents and Conditions

Common reagents include organic solvents like dichloromethane, bases such as triethylamine, and acids like hydrochloric acid. Reaction conditions such as reflux temperatures, inert atmospheres, and prolonged reaction times are often necessary.

Major Products Formed

Depending on the reaction conditions, major products can include modified sulfonyl derivatives, amine derivatives, or thiazole-ring-substituted products.

Scientific Research Applications

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)benzamide: has numerous applications:

  • Chemistry: : Used as a reagent in complex organic syntheses.

  • Biology: : Studied for its potential as a biochemical probe.

  • Medicine: : Investigated for its anti-inflammatory and anti-cancer properties.

  • Industry: : Utilized in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. By modulating these targets, it can influence biochemical pathways, leading to therapeutic or biochemical effects. For example, it may inhibit specific enzymes involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Compared to similar compounds, 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)benzamide is unique in its structural complexity and versatility. Similar compounds might include:

  • 4-(2-(2,4-Dimethoxyphenyl)thiazol-4-yl)benzamide

  • 3,4-Dihydroisoquinolin-2(1H)-sulfonamide derivatives

These compounds share some structural elements but lack the combined features that give our compound its distinct properties and broader range of applications.

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Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O5S2/c1-34-21-9-12-23(25(15-21)35-2)24-17-36-27(28-24)29-26(31)19-7-10-22(11-8-19)37(32,33)30-14-13-18-5-3-4-6-20(18)16-30/h3-12,15,17H,13-14,16H2,1-2H3,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMKPRVWAWJUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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